molecular formula C24H27Br2NO5 B304055 2-(4-methylphenyl)-2-oxoethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate

2-(4-methylphenyl)-2-oxoethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate

Cat. No. B304055
M. Wt: 569.3 g/mol
InChI Key: UNZNHCGUCOABRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylphenyl)-2-oxoethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate is a chemical compound that has been studied for its potential use in scientific research. This compound has a complex structure and is synthesized using specific methods to ensure its purity and effectiveness. In

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate is not fully understood. However, it is believed to act as a modulator of certain neurotransmitter receptors in the brain. This compound has been found to have affinity for the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-2-oxoethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate has been found to have several biochemical and physiological effects. It has been shown to have anxiolytic and sedative effects in animal models. This compound has also been found to have anticonvulsant properties and has been studied for its potential use in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-methylphenyl)-2-oxoethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate in lab experiments include its potential use in the study of neurological disorders and its ability to modulate certain neurotransmitter receptors. However, the limitations of using this compound include its complex structure and the difficulty in synthesizing it.

Future Directions

There are several future directions for the study of 2-(4-methylphenyl)-2-oxoethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders. Additionally, the synthesis method for this compound could be optimized to improve its purity and effectiveness. The potential use of this compound in the development of new drugs for the treatment of epilepsy and other neurological disorders should also be explored.

Synthesis Methods

The synthesis of 2-(4-methylphenyl)-2-oxoethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate is a multi-step process that involves several chemical reactions. The starting materials include 4-methylbenzaldehyde, ethyl acetoacetate, and 5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindole. These compounds are then reacted in the presence of specific catalysts and solvents to produce the final product. The synthesis method is crucial in ensuring the purity and effectiveness of the compound for scientific research.

Scientific Research Applications

2-(4-methylphenyl)-2-oxoethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate has been studied for its potential use in scientific research. This compound has been found to have potential applications in the fields of neuroscience and pharmacology. It has been studied for its effects on the central nervous system and has shown promise in the treatment of certain neurological disorders.

properties

Product Name

2-(4-methylphenyl)-2-oxoethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate

Molecular Formula

C24H27Br2NO5

Molecular Weight

569.3 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-4-methylpentanoate

InChI

InChI=1S/C24H27Br2NO5/c1-11(2)8-16(24(31)32-10-17(28)13-6-4-12(3)5-7-13)27-22(29)18-14-9-15(19(18)23(27)30)21(26)20(14)25/h4-7,11,14-16,18-21H,8-10H2,1-3H3

InChI Key

UNZNHCGUCOABRD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C(CC(C)C)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C(CC(C)C)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.